

A Comparative Analysis of PF-06273340 Clinical Trial Data for Pain Management

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Compound of Interest

Compound Name: **PF-06273340**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for **PF-06273340**, a novel pan-Trk inhibitor, with alternative pain management therapies. The information is intended to offer an objective overview of the product's performance, supported by available experimental data, to aid in research and development efforts.

Executive Summary

PF-06273340 is a potent and selective, peripherally restricted, small molecule inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.^{[1][2][3]} These receptors are activated by neurotrophins such as Nerve Growth Factor (NGF), which play a significant role in pain signaling.^{[1][2][3]} By inhibiting the Trk signaling pathway, **PF-06273340** aims to provide a non-opioid therapeutic option for pain relief.

A key clinical study for **PF-06273340** is a Phase 1, randomized, double-blind, placebo- and active-controlled, five-period crossover trial (NCT02260947) conducted in healthy volunteers to assess its effect on evoked pain endpoints.^[4] This guide will focus on the available data from this study and compare it with data from clinical trials of other relevant analgesics, including a non-steroidal anti-inflammatory drug (NSAID), a gabapentinoid, and other Trk inhibitors.

Comparative Analysis of Clinical Trial Data

This section presents a summary of the available quantitative data from the clinical trial of **PF-06273340** and comparator studies.

PF-06273340 in an Evoked Pain Model (NCT02260947)

A Phase 1 study evaluated the analgesic effects of single doses of **PF-06273340** in a human evoked pain model. The study included 20 healthy subjects, with 18 completing all five treatment periods.[\[4\]](#)

Table 1: Efficacy Results of **PF-06273340** in an Evoked Pain Model[\[4\]](#)

Treatment Group	Primary Endpoint Met	Specific Endpoint	Least Squares (LS) Mean vs. Placebo (95% CI)
PF-06273340 (400 mg)	Yes	Ultraviolet B (UVB) skin thermal pain	1.13 (0.64–1.61)
PF-06273340 (50 mg)	No	Not Applicable	Not Applicable
Ibuprofen (600 mg)	Yes	UVB thermal pain	Data not specified in the source
Pregabalin (300 mg)	Yes	Cold pressor and electrical stair tests	Data not specified in the source

Note: The study had five primary endpoints. The 400 mg dose of **PF-06273340** met the decision rules for only the UVB skin thermal pain endpoint.

Comparator: Tanezumab for Osteoarthritis Pain

Tanezumab is a monoclonal antibody that targets Nerve Growth Factor (NGF), a key activator of the Trk pathway. A Phase 3 study (A4091056, NCT02697773) evaluated its efficacy and safety in patients with moderate-to-severe osteoarthritis of the hip or knee.[\[5\]](#)[\[6\]](#)

Table 2: Efficacy Results of Tanezumab in Osteoarthritis (16-week data)[\[5\]](#)

Treatment Group	Change from Baseline in WOMAC Pain Score (vs. Placebo)	Change from Baseline in WOMAC Physical Function Score (vs. Placebo)	Change from Baseline in Patient's Global Assessment of OA (vs. Placebo)
Tanezumab 2.5 mg	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement
Tanezumab 2.5 mg / 5 mg	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement

Table 3: Key Safety Findings for Tanezumab[6]

Adverse Event	Tanezumab 2.5 mg	Tanezumab 2.5/5 mg	Placebo
Neurologic Consultation	1.8-3.2%	1.8-3.2%	1.4%

Comparator: Pregabalin for Neuropathic Pain

Pregabalin is a gabapentinoid used to treat neuropathic pain. Multiple clinical trials have evaluated its efficacy and safety. A study in patients with neuropathic pain due to spinal cord injury provides relevant data.[7][8]

Table 4: Efficacy and Safety of Pregabalin in Neuropathic Pain (Spinal Cord Injury)[7][8]

Outcome Measure	Pregabalin (150-600 mg/day)	Placebo	p-value
Duration-adjusted average change in pain	Statistically significant improvement	-	0.003
Adverse Events			
Somnolence	More frequent	Less frequent	Not specified
Dizziness	More frequent	Less frequent	Not specified

Comparator: Ibuprofen for Osteoarthritis Pain

Ibuprofen is a widely used NSAID for inflammatory pain. A double-blind, multiclinic study compared ibuprofen with aspirin and placebo in patients with osteoarthritis.[\[9\]](#)

Table 5: Efficacy and Safety of Ibuprofen in Osteoarthritis[\[9\]](#)

Outcome Measure	Ibuprofen (1,800 mg/day)	Aspirin (3,600 mg/day)	Placebo
Patient Preference (Pain Relief, Function, Well-being)	Significantly preferred over placebo	Significantly preferred over placebo	-
Gastrointestinal Complaints	Similar to placebo	Significantly higher than ibuprofen and placebo	Similar to ibuprofen

Alternative Trk Inhibitors: Larotrectinib and Entrectinib

Larotrectinib and Entrectinib are other Trk inhibitors, but their clinical development has primarily focused on oncology indications, specifically for tumors with NTRK gene fusions. While they target the same pathway as **PF-06273340**, their clinical trial data in pain is not available for a direct comparison. However, their performance in oncology provides insights into the therapeutic potential and safety profile of Trk inhibition.

Table 6: Efficacy of Larotrectinib and Entrectinib in TRK Fusion-Positive Solid Tumors

Drug	Trial	Objective Response Rate (ORR)
Larotrectinib	NAVIGATE (NCT02576431)	75% [10]
Entrectinib	STARTRK-2 (NCT02568267)	57% [11]

Experimental Protocols

This section provides an overview of the methodologies used in the key clinical trials cited in this guide.

PF-06273340 (NCT02260947) Experimental Protocol

- Study Design: A single-center, randomized, double-blind, double-dummy, placebo- and active-controlled, five-period crossover study.[\[4\]](#)
- Participants: Healthy male and female subjects.[\[4\]](#)
- Interventions: Single oral doses of **PF-06273340** (50 mg and 400 mg), ibuprofen (600 mg), pregabalin (300 mg), and placebo.[\[4\]](#)
- Primary Endpoints: Five primary pharmacodynamic endpoints were assessed to measure changes in pain perception using various evoked pain models:[\[4\]](#)
 - Pain detection threshold for thermal pain tests.
 - Pain tolerance threshold for the cold pressor test.
 - Pain tolerance threshold for the electrical stair test.
 - Pain tolerance threshold for pressure pain tests.
 - Pain threshold after UVB irradiation.

- Statistical Analysis: The trial had predefined decision rules based on the 95% confidence interval of the effect of **PF-06273340** compared to placebo.[4]

Tanezumab (A4091056 - NCT02697773) Study Protocol

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[5][12]
- Participants: Patients with moderate-to-severe osteoarthritis of the hip or knee who had inadequate pain relief with or intolerance to at least three different classes of analgesics.[6]
- Interventions: Subcutaneous injections of tanezumab (2.5 mg or a 2.5 mg initial dose followed by a 5 mg dose) or placebo every 8 weeks for 16 weeks.[5][13]
- Primary Endpoints:[5]
 - Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain subscale score.
 - Change from baseline in the WOMAC Physical Function subscale score.
 - Patient's Global Assessment of Osteoarthritis (PGA-OA).
- Safety Assessments: Monitoring of adverse events, with a particular focus on joint safety and neurological events.[6]

Pregabalin (in Spinal Cord Injury) Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group trial.[7][14]
- Participants: Patients with chronic, below-level neuropathic pain due to spinal cord injury.[7][14]
- Interventions: Pregabalin (150 to 600 mg/day, flexibly dosed) or placebo for 17 weeks.[7][14]
- Primary Outcome Measure: Duration-adjusted average change in pain from baseline.[8]

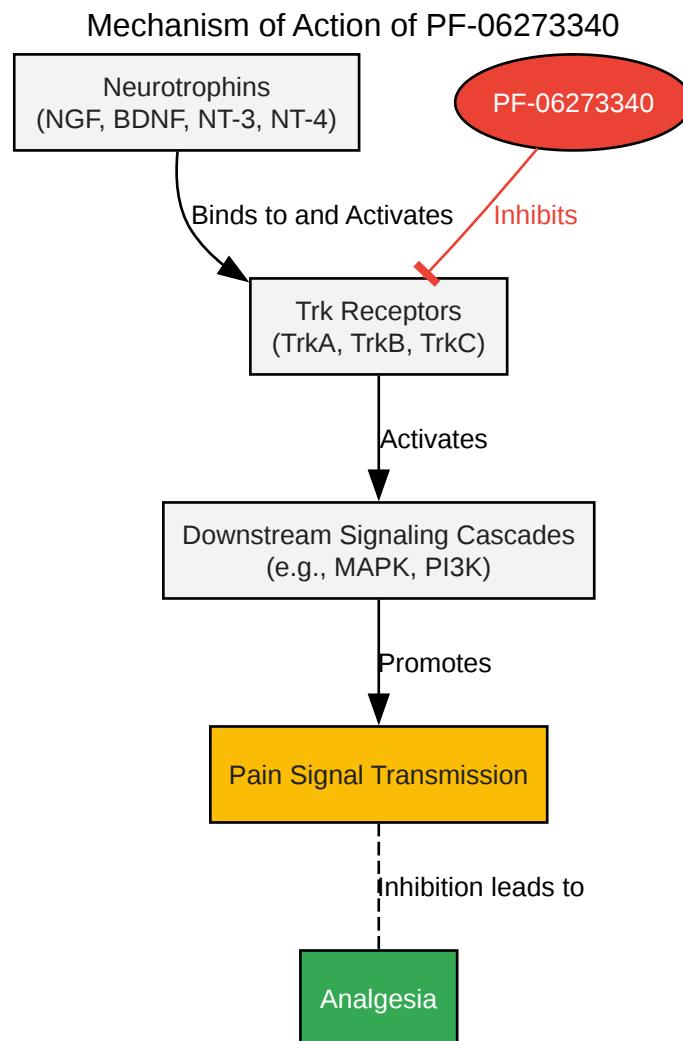
- Secondary Outcome Measures: Included changes in mean pain score, percentage of responders ($\geq 30\%$ pain reduction), Patient Global Impression of Change, and pain-related sleep interference.[8]

Ibuprofen (in Osteoarthritis) Study Protocol

- Study Design: A double-blind, multiclinic, crossover study.[9]
- Participants: Patients with osteoarthritis.[9]
- Interventions: Four-week treatment periods with ibuprofen (1,800 mg/day), aspirin (3,600 mg/day), and placebo.[9]
- Efficacy Assessments: Patient evaluations of exercise-related pain, ability to perform a selected activity, total discomfort and disability, and physician's evaluations of discomfort and disability.[9]
- Safety Assessments: Incidence of gastrointestinal complaints.[9]

Visualizations

Signaling Pathway of PF-06273340

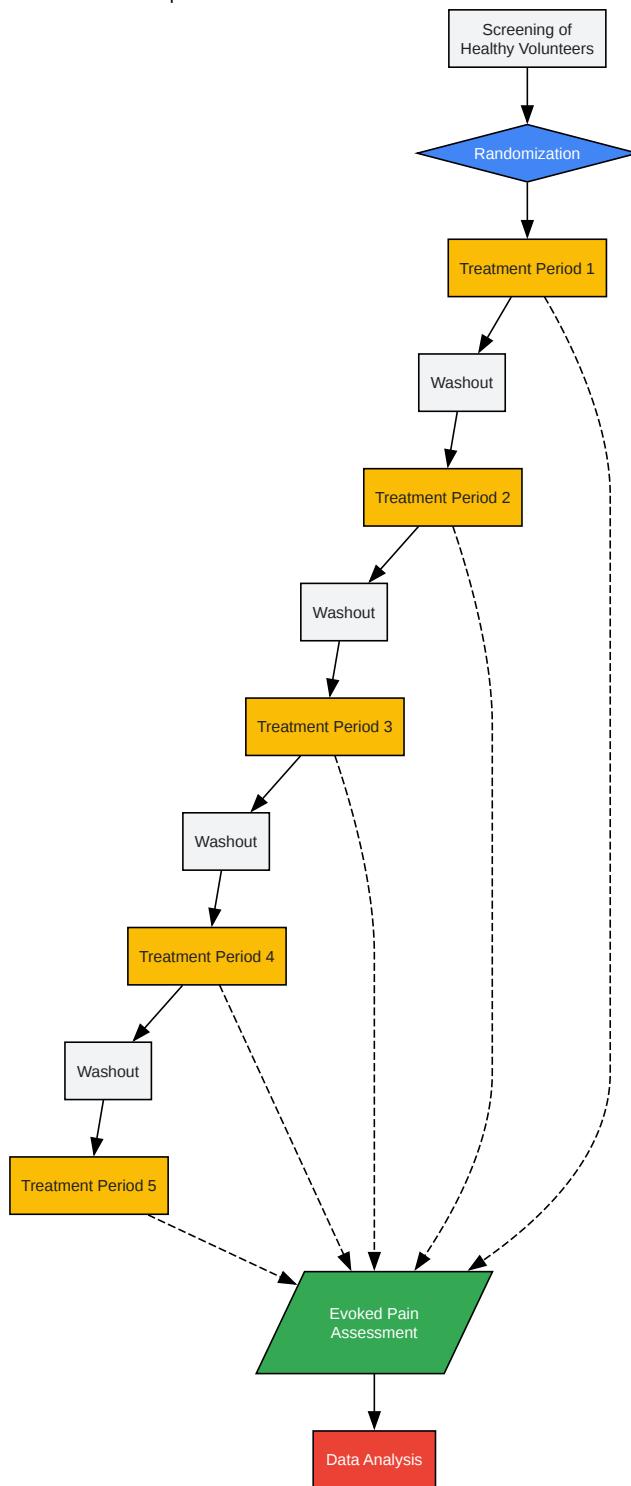


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Caption: Mechanism of action of **PF-06273340** in the Trk signaling pathway.

Experimental Workflow of the PF-06273340 Phase 1 Trial (NCT02260947)

Experimental Workflow for NCT02260947

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